molecular formula C22H24N4O2 B2517250 2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide CAS No. 1252064-01-9

2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide

Cat. No. B2517250
CAS RN: 1252064-01-9
M. Wt: 376.46
InChI Key: UGMKARNDELMXBZ-UHFFFAOYSA-N
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Description

The compound 2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide is a complex organic molecule that may be related to various nitrogenous heterocycles and could potentially have applications in medicinal chemistry due to its structural features. The presence of the cyano group and the acetamide moiety suggests that it could be synthesized using similar methods to those described for other cyanoacetamide derivatives, which are known to be versatile intermediates in the synthesis of heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves the use of cyanoacetamide derivatives as key intermediates. For instance, 2-Cyano-N-arylacetamide has been used to synthesize various nitrogenous heterocycles, including iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole . Similarly, N-(4-amino-2-butynyl)acetamides have been synthesized and examined for their biological activities . These methods could potentially be adapted to synthesize the compound , although the specific details of the synthesis would depend on the unique structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various computational methods. For example, the conformational analysis of substituted oximinonitriles, which share some structural similarities with the compound of interest, has been carried out using DFT, HF, and MP2 methods . These studies can provide insights into the preferred conformations of the molecule in both the crystal and solution phases, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo various chemical reactions that lead to the formation of heterocyclic compounds. For instance, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been shown to react with 2-(arylmethylidene)malononitriles to form mixtures of heterocyclization products . The reactivity of the cyano and acetamide groups in the compound of interest would likely allow for similar cyclization reactions, potentially leading to biologically active heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds have been studied for their biological activities. For example, carbocyclic muramyl dipeptide analogues have shown immunomodulatory effects , and derivatives of 2-oxo-1-azetidinylacetamide have exhibited cytotoxic activity against various cancer cells . These studies suggest that the compound could also possess interesting biological properties that merit further investigation.

Scientific Research Applications

Structural Analysis and Binding Affinities

Compounds with complex structures including cyclohexyl, cyanoacetamide, and diphenylacetamide functionalities often play significant roles in medicinal chemistry due to their binding affinities to various biological targets. For example, studies on modafinil analogues have elucidated structural elements crucial for selectivity across monoamine transporters, offering insights into divergent binding modes distinct from those of traditional psychostimulants (Okunola-Bakare et al., 2014). This research suggests potential avenues for exploring the interactions of novel compounds with neurotransmitter systems.

Synthesis and Heterocyclic Chemistry

The synthesis of cyclic homooligomers from sugar amino acids, as reported by Chakraborty et al. (2003), demonstrates the versatility of incorporating amino acid functionalities into complex cyclic structures (Chakraborty et al., 2003). This methodology can be relevant for the design and synthesis of compounds with similar structural motifs to "2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide," potentially leading to novel applications in drug design and materials science.

Antitumor Activity

The development of heterocyclic compounds derived from cyanoacetamide precursors, as explored by Shams et al. (2010), highlights the antitumor potential of such structures (Shams et al., 2010). This line of research is indicative of the broader applicability of cyanoacetamide derivatives in therapeutic contexts, including the exploration of "this compound" and related compounds for antitumor properties.

properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c23-16-22(13-7-8-14-22)26-19(27)15-24-20(17-9-3-1-4-10-17)21(28)25-18-11-5-2-6-12-18/h1-6,9-12,20,24H,7-8,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMKARNDELMXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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